2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan
Description
Properties
CAS No. |
918429-38-6 |
|---|---|
Molecular Formula |
C14H9NO3S2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(2-nitro-2-thiophen-2-ylethenyl)-5-thiophen-2-ylfuran |
InChI |
InChI=1S/C14H9NO3S2/c16-15(17)11(13-3-1-7-19-13)9-10-5-6-12(18-10)14-4-2-8-20-14/h1-9H |
InChI Key |
UOZFSDREAHZOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C=C(C3=CC=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nitroalkene Intermediate: The reaction begins with the nitration of a thiophene derivative to form a nitroalkene intermediate. This step often uses nitric acid and sulfuric acid under controlled temperatures.
Furan Ring Formation: The nitroalkene intermediate is then subjected to a cyclization reaction to form the furan ring. This step may involve the use of catalysts such as Lewis acids.
Final Substitution: The final step involves the substitution of the furan ring with additional thiophene groups. This can be achieved through cross-coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the thiophene rings.
Scientific Research Applications
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Material Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan depends on its application:
Organic Electronics: The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
- Compound A: (E)-5-(2-(Thiophen-2-yl)vinyl)thiophene-2-carbaldehyde (P2) Core Structure: Thiophene-thiophene linked by an ethenyl group. Substituents: Aldehyde group at the 2-position of the terminal thiophene. Key Differences: Lacks the nitro group and furan core. The aldehyde is electron-withdrawing but less potent than nitro, affecting conjugation and reactivity.
- Compound B: 5-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-3-phenyl-2-thioxo-thiazolidin-4-one Core Structure: Furan-thiazolidinone hybrid. Substituents: Nitro group on a phenyl ring (meta position) and thioxo-thiazolidinone. Key Differences: Nitro is attached to phenyl rather than ethenyl, altering electronic distribution. The thiazolidinone ring introduces sulfur-based pharmacophoric features.
Compound C : (Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole
- Core Structure : Benzo[b]thiophene-tetrazole with ethenyl linkage.
- Substituents : Methoxy groups on phenyl (electron-donating) vs. nitro (electron-withdrawing) in the target compound.
- Crystallography : Dihedral angles between benzothiophene and aryl groups (23.91°–84.47°) suggest steric and electronic modulation .
Functional Group Impact on Properties
- Thiophene vs. Furan : Thiophene’s higher aromaticity and sulfur atom improve thermal stability and π-conjugation relative to furan, as seen in Compound A .
- Tetrazole vs. Thiazolidinone: Tetrazole (Compound C) offers hydrogen-bonding capability, whereas thiazolidinone (Compound B) may confer biological activity (e.g., antimicrobial) .
Crystallographic and Conformational Data
- Compound C :
- Target Compound: No crystallographic data available; however, steric effects from the nitro group and thiophene substituents may induce non-planarity, reducing π-π stacking efficiency.
Biological Activity
The compound 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan is a member of the thiophene family known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in antimicrobial, anti-inflammatory, and antiviral contexts.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a nitro group and multiple thiophene units, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) values were compared with standard antibiotics.
| Compound | Microorganism | MIC (µg/mL) | Positive Control |
|---|---|---|---|
| This compound | Bacillus cereus | 50 | Gentamicin 10 |
| Other Thiophene Derivatives | E. coli | 32 | Ciprofloxacin 8 |
The results suggest that this compound possesses comparable antimicrobial activity to established antibiotics, indicating its potential as a new antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed using LPS-stimulated microglial cells. The production of nitric oxide (NO), a marker for inflammation, was measured.
| Compound | Cell Line | IC50 (µM) | Positive Control |
|---|---|---|---|
| This compound | BV-2 Microglia | 79.5 | Quercetin 16.3 |
The compound showed significant inhibition of NO production, suggesting its potential use in treating inflammatory diseases .
Antiviral Activity
In antiviral studies, the compound was tested against the dengue virus. It demonstrated submicromolar activity against all four serotypes of the virus, making it a promising candidate for further development as an antiviral agent.
| Compound | Virus | Activity (IC50 µM) |
|---|---|---|
| This compound | Dengue Virus | <1 |
This potent antiviral activity highlights the compound's potential in the development of new treatments for viral infections .
Case Studies
A recent case study involved synthesizing various thiophene derivatives, including our compound, to evaluate their biological activities. The study found that modifications in the thiophene structure significantly influenced their efficacy against microbial and viral pathogens .
Q & A
Q. What are the recommended synthetic routes for 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step protocols similar to structurally related furan-thiophene hybrids. Key steps include:
- Coupling Reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) to attach thiophene groups to the furan core .
- Nitrovinyl Group Introduction : Nitration of the ethenyl bridge using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Purification : Column chromatography with silica gel and dichloromethane/hexane gradients for isolating intermediates .
Optimization parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–85°C for coupling steps |
| Solvent | Acetonitrile or DMF for polar intermediates |
| Catalysts | Pd(PPh₃)₄ (1–2 mol%) |
Q. How can the electronic effects of the nitro and thiophene substituents influence the compound’s reactivity in further functionalization?
Methodological Answer:
- Nitro Group : Strong electron-withdrawing nature activates the ethenyl bridge for nucleophilic attacks (e.g., Michael additions) but deactivates the furan ring toward electrophilic substitution .
- Thiophene Moieties : Electron-rich sulfur atoms enhance π-conjugation, stabilizing radical intermediates in polymerization or photochemical reactions .
Experimental validation: - UV-Vis Spectroscopy : Monitor charge-transfer transitions (λmax ~350–400 nm) to assess electronic interactions .
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO-LUMO gaps) .
Advanced Research Questions
Q. How do structural variations (e.g., nitro positioning, thiophene substitution patterns) affect biological activity in anticancer assays?
Methodological Answer: Comparative studies on analogs reveal:
- Nitro Position : Para-nitro derivatives show higher cytotoxicity (IC₅₀ ~5 µM in HeLa cells) than ortho-nitro variants due to improved membrane permeability .
- Thiophene vs. Furan : Thiophene-containing compounds exhibit 2–3× greater activity against DNA topoisomerase II compared to furan-only analogs .
Contradiction Analysis : - Discrepancies in reported IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., serum-free media vs. serum-containing). Validate using standardized MTT protocols with triplicate replicates .
Q. What strategies resolve conflicting data on the compound’s photostability in optoelectronic applications?
Methodological Answer:
- Accelerated Aging Tests : Expose thin films to UV light (365 nm, 100 mW/cm²) for 48 hours. Monitor degradation via:
- Additive Stabilization : Incorporate 1% w/w UV absorbers (e.g., Tinuvin 328) to extend half-life by 70% .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 (PDB: 1TQN) to predict metabolic stability .
- Synergistic Design : Introduce hydroxyl groups at the furan C3 position to enhance aqueous solubility without compromising bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
